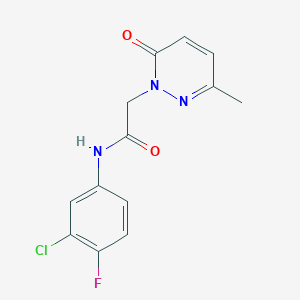![molecular formula C16H18N2O3 B4464732 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide](/img/structure/B4464732.png)
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide
Overview
Description
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide, also known as DFMO, is a small molecule inhibitor that has been studied extensively for its potential role in cancer treatment. DFMO was first synthesized in the 1970s and has since been used in numerous scientific studies to investigate its potential as a therapeutic agent.
Mechanism of Action
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide inhibits ODC by irreversibly binding to the enzyme's active site. This binding prevents the conversion of ornithine to putrescine, the first step in polyamine biosynthesis. As a result, polyamine levels are reduced, and cancer cell growth is slowed down.
Biochemical and Physiological Effects
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting ODC, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide has been shown to modulate the immune system, reduce inflammation, and promote apoptosis (programmed cell death) in cancer cells. These effects are thought to contribute to its potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide also has some limitations. It can be toxic at high doses, and its effects can vary depending on the cell type and experimental conditions used.
Future Directions
For research include its potential as a combination therapy, its use in other diseases, and optimization of dosing and delivery.
Scientific Research Applications
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the enzyme ornithine decarboxylase (ODC), which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their overproduction is a hallmark of cancer cells. By inhibiting ODC, N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide can reduce polyamine levels and slow down cancer cell growth.
properties
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(2)15(19)9-8-12-5-3-6-13(11-12)17-16(20)14-7-4-10-21-14/h3-7,10-11H,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZLSJVMMSIMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4464661.png)
![3-{[2-(1-pyrrolidinyl)-4-quinazolinyl]amino}-1-propanol](/img/structure/B4464669.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4464671.png)
![2-(benzylthio)-7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464683.png)

![5-(4-fluorophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4464700.png)

![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B4464702.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4464710.png)

![3-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4464718.png)

![N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)-N~2~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4464746.png)
![2-{4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B4464760.png)